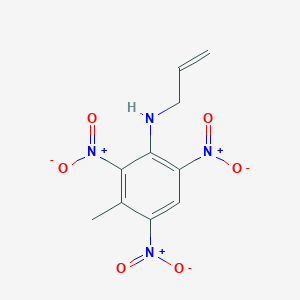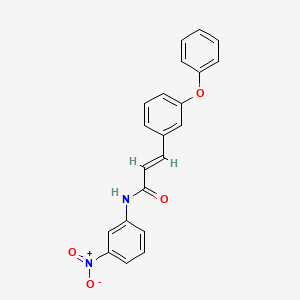
3-methyl-2,4,6-trinitro-N-(prop-2-en-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2,4,6-trinitro-N-(prop-2-en-1-yl)aniline is an organic compound characterized by the presence of three nitro groups attached to a benzene ring, along with a methyl group and a prop-2-en-1-yl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,4,6-trinitro-N-(prop-2-en-1-yl)aniline typically involves the nitration of aniline derivatives. The process begins with the nitration of 3-methylaniline to introduce nitro groups at the 2, 4, and 6 positions. This is followed by the alkylation of the nitrogen atom with prop-2-en-1-yl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-2,4,6-trinitro-N-(prop-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various substituents on the benzene ring.
Aplicaciones Científicas De Investigación
3-methyl-2,4,6-trinitro-N-(prop-2-en-1-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and explosives due to its nitro groups.
Mecanismo De Acción
The mechanism of action of 3-methyl-2,4,6-trinitro-N-(prop-2-en-1-yl)aniline involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can affect cellular pathways. The compound’s structure allows it to interact with specific proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitroaniline: Similar structure but lacks the methyl and prop-2-en-1-yl groups.
2,4,6-Trinitrotoluene (TNT): Contains a methyl group but lacks the prop-2-en-1-yl group.
2,4,6-Trinitrophenol (Picric Acid): Contains nitro groups but lacks the aniline structure.
Uniqueness
3-methyl-2,4,6-trinitro-N-(prop-2-en-1-yl)aniline is unique due to the presence of both the methyl and prop-2-en-1-yl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N4O6 |
|---|---|
Peso molecular |
282.21 g/mol |
Nombre IUPAC |
3-methyl-2,4,6-trinitro-N-prop-2-enylaniline |
InChI |
InChI=1S/C10H10N4O6/c1-3-4-11-9-8(13(17)18)5-7(12(15)16)6(2)10(9)14(19)20/h3,5,11H,1,4H2,2H3 |
Clave InChI |
JNTVDDFATRFPIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC=C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide](/img/structure/B11553392.png)

![2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553411.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11553423.png)
![ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11553435.png)
![N-(4-{[(3E)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)-N-methylacetamide](/img/structure/B11553438.png)
![3-[(2E)-2-benzylidenehydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11553455.png)
![1,1'-Decane-1,10-diylbis[3-(2,5-dimethylphenyl)urea]](/img/structure/B11553460.png)
![2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11553461.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11553470.png)
![N'-[(1E)-1-cyclopropylethylidene]-3-nitrobenzohydrazide](/img/structure/B11553472.png)
![(4Z)-1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11553479.png)
![2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11553485.png)
![4-(morpholin-4-yl)-6-{(2Z)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11553487.png)
